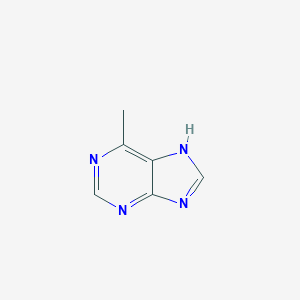
6-甲基嘌呤
描述
6-Methylpurine (MeP) is a toxic adenine analog. It is used as a bisubstrate inhibitor of enzymes that bind adenosyl moieties and may become phosphorylated to levels that inhibit RNA and protein synthesis .
Synthesis Analysis
A study presents a facile and high-yielding method for the synthesis of 6-methylpurine and related nucleosides, which are needed in cancer gene therapy studies .Molecular Structure Analysis
The molecular formula of 6-Methylpurine is C6H6N4. Its molecular weight is 134.14 . A comparative study on FT-IR, conformational and electronic structure of 6-methylpurine has been conducted .Chemical Reactions Analysis
6-Methylpurine is combustible. It can produce carbon oxides and nitrogen oxides (NOx) when involved in a fire . It also interacts with inosinic acid (IMP) in several reactions .Physical And Chemical Properties Analysis
6-Methylpurine is a powder with a melting point of 237-238 °C (lit.). It is soluble in water at 50 mg/mL, clear to slightly hazy, colorless to faintly yellow . It has a density of 1.2769 (rough estimate) and a refractive index of 1.7000 (estimate) .科学研究应用
Resistance to 6-Methylpurine in Tetrahymena
6-Methylpurine (6mp) is a toxic analog of adenine that inhibits RNA and protein synthesis and interferes with adenine salvage mediated by adenine phosphoribosyltransferase (APRTase). In the ciliated protist Tetrahymena thermophila, resistance to 6mp was found to be conferred by a mutation in the APRTase genomic locus (APRT1). This discovery has opened up new avenues for investigating the mechanisms of 6mp resistance in T. thermophila .
Development of an Effective 6-Methylpurine Counterselection Marker
In Thermococcus barophilus, a gene disruption system was developed using 6-Methylpurine as a counterselection marker. This system has significantly improved genetic manipulations in T. barophilus, with a strong decrease in false positives to less than 15%. This new counterselection system has started to investigate the functions of several genes involved in genomic maintenance .
Antitumor Activity
6-Methylpurine-β-D-riboside (6, β-D-MPR), an antibiotic isolated from culture broths of the basidiomycetes fungi Collybia dryophilia and Collybia maculata, has antifungal, antiviral and antitumor activity. β-D-MPR is an excellent substrate of mammalian adenosine deaminase (ADA) and its mechanism of activation in tumor cells presumably relates to its interaction with this enzyme .
作用机制
Target of Action
6-Methylpurine primarily targets the enzyme Purine nucleoside phosphorylase DeoD-type in Escherichia coli . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases .
Mode of Action
It is known to be a toxic adenine analog used as a bisubstrate inhibitor of enzymes that bind adenosyl moieties . It may become phosphorylated to levels that inhibit RNA and protein synthesis .
Biochemical Pathways
6-Methylpurine affects the purine salvage pathway, which is responsible for the recycling of purine bases . This pathway is crucial for maintaining the balance of purine nucleotides in the cell, which are essential components of DNA, RNA, and energy metabolism.
Pharmacokinetics
It is known that the compound undergoes extensive intracellular metabolism .
Result of Action
The action of 6-Methylpurine results in the inhibition of RNA and protein synthesis . This can lead to cell death, making 6-Methylpurine potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer.
安全和危害
未来方向
Research on 6-Methylpurine has been conducted in the context of resistance to 6-Methylpurine conferred by defective adenine phosphoribosyltransferase in Tetrahymena . An improved synthesis of β-D-6-Methylpurine Riboside and its antitumor effects have also been studied . Current research on ovarian cancer focuses on 6-Methylpurine among other substances .
属性
IUPAC Name |
6-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHUEFSSMBHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073283 | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpurine | |
CAS RN |
2004-03-7 | |
| Record name | 6-Methylpurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEO6WX0OZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-methylpurine exert its inhibitory effects?
A1: 6-methylpurine primarily acts by being converted into its ribonucleotide form, 6-methylpurine ribonucleotide, by the enzyme adenine phosphoribosyltransferase (APRTase). [, ] This metabolite then interferes with various aspects of purine metabolism:
- De Novo Purine Biosynthesis Inhibition: 6-methylpurine ribonucleotide acts as a feedback inhibitor of phosphoribosylpyrophosphate amidotransferase, a key regulatory enzyme in the de novo purine biosynthesis pathway. This effectively reduces the cellular production of purine nucleotides. [, ]
- Adenylosuccinate Synthetase Inhibition: 6-methylpurine ribonucleotide also inhibits adenylosuccinate synthetase, an enzyme involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This further disrupts purine nucleotide balance. []
- RNA and Protein Synthesis Disruption: The depletion of purine nucleotides due to 6-methylpurine's actions ultimately leads to the inhibition of both RNA and protein synthesis. []
Q2: How does adenine counteract 6-methylpurine's inhibitory effects?
A2: Adenine provides a two-pronged defense against 6-methylpurine inhibition:
- Competition with APRTase: Adenine competes with 6-methylpurine for binding to adenine phosphoribosyltransferase, thus reducing the formation of the inhibitory ribonucleotide. []
- AMP Replenishment: Adenine can replenish the depleted AMP pool, bypassing the inhibitory effects of 6-methylpurine ribonucleotide on both phosphoribosylpyrophosphate amidotransferase and adenylosuccinate synthetase. []
Q3: What is the molecular formula and weight of 6-methylpurine?
A3: 6-methylpurine has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol.
Q4: How is 6-methylpurine utilized in cancer research?
A4: 6-methylpurine demonstrates potential as a therapeutic agent in cancer, specifically in the context of suicide gene therapy:
- Suicide Gene/Prodrug Strategy: Studies have shown promise using 6-methylpurine in conjunction with the Escherichia coli purine nucleoside phosphorylase (ePNP) gene. This strategy involves delivering the ePNP gene to tumor cells, rendering them capable of converting the non-toxic prodrug 9-β-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR) into cytotoxic 6-methylpurine. [, , ]
Q5: What advantages does 6-methylpurine offer in suicide gene therapy?
A5: 6-methylpurine exhibits several characteristics that make it suitable for suicide gene therapy applications:
- Bystander Effect: The cytotoxic metabolites generated from 6-methylpurine are membrane-permeable, allowing them to diffuse to neighboring cells and induce cell death even in cells that do not express the ePNP gene. [, , ] This bystander effect is particularly beneficial in targeting heterogeneous tumor cell populations.
- Efficacy Against Slow-Growing Tumors: Unlike some other suicide gene/prodrug systems that rely on DNA replication for cytotoxicity, 6-methylpurine can effectively target both dividing and non-dividing cells. [, ] This characteristic makes it a promising candidate for treating slow-growing tumors, which are often less responsive to conventional therapies.
Q6: Are there any other applications for 6-methylpurine in biological research?
A6: Beyond cancer research, 6-methylpurine serves as a valuable tool in various biological studies:
- Genetic Studies: 6-methylpurine resistance has been employed as a selectable marker in genetic manipulations of microorganisms like Tetrahymena thermophila and Sulfolobus islandicus. [, , , ] This allows for the selection and study of mutants with altered purine metabolism pathways.
- Plant Physiology Research: 6-methylpurine has been used to investigate the role of RNA synthesis in various plant processes, such as adventitious root formation and nitrate uptake in plants. [, ] Its inhibitory effects on RNA synthesis provide insights into the molecular mechanisms underlying these physiological responses.
Q7: Are there any challenges associated with using 6-methylpurine as a therapeutic agent?
A7: While 6-methylpurine shows promise, several challenges need to be addressed:
- Delivery and Targeting: Efficient delivery of the ePNP gene specifically to tumor cells remains a major hurdle in maximizing therapeutic efficacy and minimizing off-target effects. [, ]
- Resistance Mechanisms: Understanding and overcoming potential resistance mechanisms in tumor cells is crucial for long-term treatment success. []
Q8: What are the known resistance mechanisms to 6-methylpurine?
A9: The primary mechanism of resistance to 6-methylpurine is mutations in the APRTase gene (APRT1), leading to a defective enzyme with reduced affinity for 6-methylpurine. [] This defective APRTase reduces the conversion of 6-methylpurine into its toxic ribonucleotide form, rendering the cells resistant.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



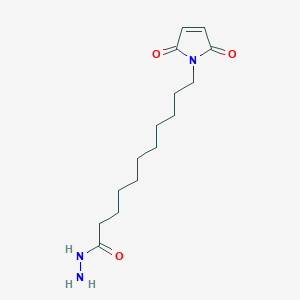

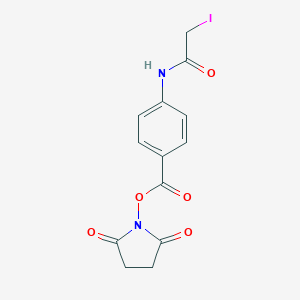
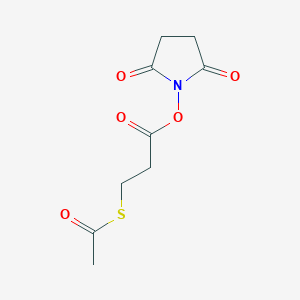
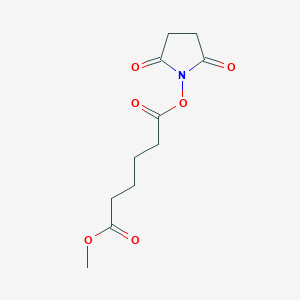




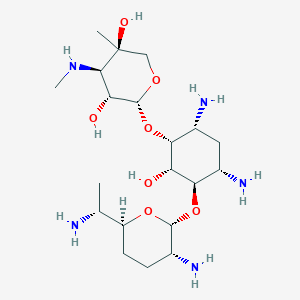

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)